molecular formula C9H9N3O2S B1525422 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide CAS No. 1306605-46-8

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide

Cat. No.: B1525422
CAS No.: 1306605-46-8
M. Wt: 223.25 g/mol
InChI Key: IIFWPSIDMQDEHY-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide is a compound that features a thiazole ring, a furan ring, and an amide group. The thiazole ring is known for its aromaticity and reactivity, making it a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan and amide groups. One common method involves the reaction of 2-aminothiazole with a suitable furan derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution on the thiazole ring can be carried out using halogens or nitro compounds, while nucleophilic substitution on the furan ring can involve amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lower potency.

    5-Methyl-2-furancarboxamide: Lacks the thiazole ring, resulting in different reactivity and biological properties.

    Thiazole-4-carboxamide: Shares the thiazole and amide groups but lacks the furan ring, affecting its overall activity.

Uniqueness

4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide is unique due to the combination of the thiazole and furan rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, making it a valuable target for further research and development.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-5(2-7(14-4)8(10)13)6-3-15-9(11)12-6/h2-3H,1H3,(H2,10,13)(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFWPSIDMQDEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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